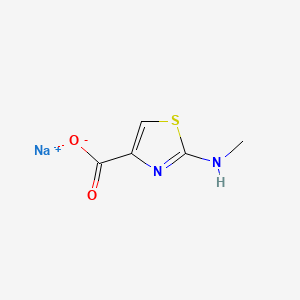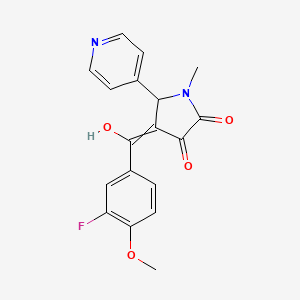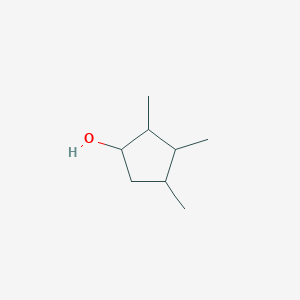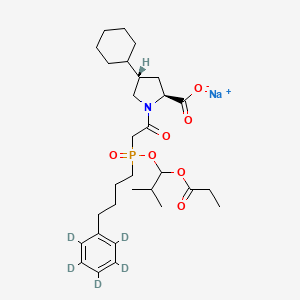![molecular formula C12H15N3O5 B13448325 5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid](/img/structure/B13448325.png)
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid is a complex organic compound that features a nitro group, an aniline derivative, and a pentanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid typically involves multiple steps, starting with the nitration of aniline derivatives. The nitro group is introduced via electrophilic aromatic substitution using nitric acid and sulfuric acid. The trideuteriomethylamino group is then added through a substitution reaction involving trideuteriomethylamine. The final step involves the formation of the pentanoic acid moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and substitution reactions, followed by purification processes such as recrystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The trideuteriomethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can produce various carboxylic acid derivatives.
Applications De Recherche Scientifique
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The trideuteriomethylamino group may enhance the compound’s stability and binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrobenzene: Shares the nitro group but lacks the trideuteriomethylamino and pentanoic acid moieties.
Aniline derivatives: Similar in structure but differ in functional groups attached to the aniline ring.
Pentanoic acid derivatives: Similar in the carboxylic acid moiety but differ in the aromatic substituents.
Uniqueness
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid is unique due to the combination of its nitro, trideuteriomethylamino, and pentanoic acid groups, which confer distinct chemical and biological properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C12H15N3O5 |
|---|---|
Poids moléculaire |
284.28 g/mol |
Nom IUPAC |
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H15N3O5/c1-13-9-6-5-8(15(19)20)7-10(9)14-11(16)3-2-4-12(17)18/h5-7,13H,2-4H2,1H3,(H,14,16)(H,17,18)/i1D3 |
Clé InChI |
IEBOWQSCVIKQHZ-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O |
SMILES canonique |
CNC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13448255.png)




![2-[4-(Benzyloxy)phenyl]ethanamine-d4](/img/structure/B13448280.png)
![Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate](/img/structure/B13448290.png)



![4-(3-Methoxypropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13448322.png)


![9-Chloro-9-phosphabicyclo[4.2.1]nonane](/img/structure/B13448337.png)
